Product packaging for 3-Bromo-2,6-dimethyl-4-nitropyridine(Cat. No.:)

3-Bromo-2,6-dimethyl-4-nitropyridine

Cat. No.: B15231408
M. Wt: 231.05 g/mol
InChI Key: YCNJKBGRAQTFFO-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-4-nitropyridine is a halogenated pyridine derivative characterized by a bromine atom at position 3, methyl groups at positions 2 and 6, and a nitro group at position 3. This compound is significant in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research. Its substitution pattern confers unique electronic and steric properties, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B15231408 3-Bromo-2,6-dimethyl-4-nitropyridine

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

3-bromo-2,6-dimethyl-4-nitropyridine

InChI

InChI=1S/C7H7BrN2O2/c1-4-3-6(10(11)12)7(8)5(2)9-4/h3H,1-2H3

InChI Key

YCNJKBGRAQTFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine typically involves several steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-2,6-dimethyl-4-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,6-dimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, featuring a bromine atom, two methyl groups, a nitro group, and an N-oxide functional group. The compound's structure gives it unique chemical properties and reactivity, making it valuable in chemical applications and biological studies.

Scientific Research Applications

This compound 1-oxide has applications in chemical research as an intermediate in the synthesis of more complex organic molecules. It is also used in biological studies, including those involving enzyme inhibition and protein interactions.
Research indicates that this compound 1-oxide exhibits significant biological activity. The N-oxide functional group can participate in redox reactions, influencing the compound's reactivity with biological molecules. The presence of bromine and nitro groups also affects its binding affinity and specificity towards various biological targets. Studies on the interactions of this compound 1-oxide with various biological targets have revealed insights into its mechanism of action. The N-oxide group plays a crucial role in redox chemistry, affecting how the compound interacts with enzymes and proteins. Additionally, its structural features contribute to its binding properties, making it a subject of interest in pharmacological research.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-4-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom and methyl groups also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-2,6-dimethyl-4-nitropyridine with two structurally related compounds: 4-Bromo-2,6-dichloro-3-nitropyridine (CAS 1807697-58-0) and 3-Bromo-2,6-difluoropyridine .

Property This compound 4-Bromo-2,6-dichloro-3-nitropyridine 3-Bromo-2,6-difluoropyridine
Substituents Br (C3), NO₂ (C4), CH₃ (C2, C6) Br (C4), NO₂ (C3), Cl (C2, C6) Br (C3), F (C2, C6)
Electronic Effects Methyl groups (electron-donating), nitro (electron-withdrawing) Chlorine (electron-withdrawing), nitro (electron-withdrawing) Fluorine (strongly electron-withdrawing)
Steric Effects High (due to bulky methyl groups) Moderate (Cl smaller than CH₃) Low (F is small)
Reactivity Bromine at C3 is sterically hindered; nitro group directs electrophilic substitution to meta positions. Bromine at C4 is more accessible; nitro at C3 enhances electrophilic substitution at C5. Bromine at C3 is reactive in cross-coupling; fluorine stabilizes ring via resonance.
Applications Intermediate for drug candidates with improved bioavailability (methyl groups enhance lipophilicity). Pharmaceutical intermediate (Cl and NO₂ groups favor halogen exchange reactions). Used in Suzuki-Miyaura couplings (F substituents improve regioselectivity).
Analytical Methods NMR, HPLC, LCMS LCMS, GCMS, HPLC GC-FID, FTIR, NMR

Key Research Findings

Reactivity in Cross-Coupling Reactions: The methyl groups in this compound reduce its reactivity in palladium-catalyzed couplings compared to 3-Bromo-2,6-difluoropyridine, where fluorine’s electron-withdrawing nature activates the bromine for faster oxidative addition . 4-Bromo-2,6-dichloro-3-nitropyridine is more reactive in SNAr (nucleophilic aromatic substitution) due to the electron-withdrawing Cl and NO₂ groups, enabling efficient halogen displacement .

Pharmaceutical Utility :

  • Methyl-substituted derivatives like This compound are favored in CNS drug design due to enhanced blood-brain barrier penetration. In contrast, dichloro analogs (e.g., 4-Bromo-2,6-dichloro-3-nitropyridine ) are prioritized in antibiotic synthesis for their polar, water-soluble properties .

Thermal Stability :

  • This compound exhibits higher thermal stability (decomposition >200°C) than fluorinated analogs (e.g., 3-Bromo-2,6-difluoropyridine ), which degrade at ~150°C due to weaker C-F bonds .

Q & A

How can researchers optimize the synthesis of 3-Bromo-2,6-dimethyl-4-nitropyridine to minimize competing substitution reactions?

Methodological Answer:
The synthesis of halogenated nitropyridines often involves sequential nitration and halogenation steps. For this compound, regioselectivity is critical due to the electron-withdrawing nitro group and steric effects of methyl substituents. To optimize:

  • Use controlled nitration conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to direct nitration to the para position relative to methyl groups .
  • Introduce bromine via electrophilic substitution, leveraging the nitro group’s meta-directing influence. Consider using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Monitor reaction progress with HPLC or GC to identify intermediates and byproducts .

What strategies address regioselectivity challenges during bromination of the pyridine ring with existing methyl and nitro groups?

Methodological Answer:
Regioselectivity is influenced by substituent electronic and steric effects. Computational modeling (DFT) can predict bromine insertion sites by analyzing electron density maps. Experimentally:

  • Use low-temperature bromination to favor kinetic control, reducing unwanted side reactions .
  • Validate regiochemistry via ¹H/¹³C NMR and X-ray crystallography. For example, the methyl groups at positions 2 and 6 may sterically hinder bromination at adjacent positions, favoring substitution at position 3 .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • GC/MS or HPLC-MS : Quantify purity (>95% by GC) and detect halogenated byproducts .
  • ¹H/¹³C NMR : Confirm substitution patterns. The methyl protons (δ 2.4–2.6 ppm) and nitro group deshielding effects are diagnostic .
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches .

How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Store at 2–8°C in amber glass vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis of the nitro group .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways .

What cross-coupling strategies effectively functionalize the bromine substituent for downstream applications?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ catalyst with arylboronic acids in THF/Na₂CO₃ (80°C, 12 h) to introduce aromatic groups .
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with amines to replace bromine with amino groups .

How can researchers resolve contradictions in reported nitration yields for structurally similar bromopyridines?

Methodological Answer:

  • Perform comparative kinetic studies under standardized conditions (solvent, temperature, catalyst). For example, nitration efficiency may vary with steric hindrance from methyl groups .
  • Use DOE (Design of Experiments) to identify critical parameters (e.g., acid concentration, reaction time) and optimize yields .

What computational methods predict the electronic effects of substituents on reactivity?

Methodological Answer:

  • DFT Calculations : Model HOMO/LUMO energies to predict electrophilic attack sites. For example, the nitro group lowers ring electron density, directing bromine to electron-rich regions .
  • Molecular Dynamics Simulations : Assess steric interactions between methyl groups and incoming reagents .

How can researchers identify and quantify byproducts formed during synthesis?

Methodological Answer:

  • GC-MS or LC-HRMS : Detect low-abundance byproducts (e.g., dihalogenated species) .
  • Isolation via Prep-HPLC : Purify intermediates for structural elucidation via NMR .

What environmental and safety protocols apply to handling this compound?

Methodological Answer:

  • Follow RoHS guidelines for halogenated compounds: avoid environmental release and use fume hoods .
  • Dispose of waste via certified hazardous waste facilities, adhering to EPA/DOT regulations .

How does the compound’s reactivity compare to analogues like 3-Bromo-2,4-dichloropyridine?

Methodological Answer:

  • Conduct comparative kinetic studies using identical reaction conditions (e.g., Suzuki coupling rates). Methyl groups may enhance steric hindrance, reducing reactivity compared to chloro analogues .
  • Analyze Hammett substituent constants (σ) to quantify electronic effects on reaction rates .

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